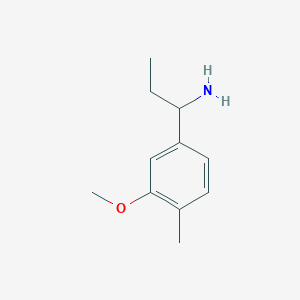

1-(3-Methoxy-4-methylphenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-10(12)9-6-5-8(2)11(7-9)13-3/h5-7,10H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECJABJUCSBHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 1 3 Methoxy 4 Methylphenyl Propan 1 Amine

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating components within a mixture and for the precise quantification of a target analyte. For 1-(3-methoxy-4-methylphenyl)propan-1-amine, both gas and liquid chromatography, coupled with mass spectrometry, provide the necessary resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. The process involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The purity of a sample can be determined by the relative area of the main peak in the resulting chromatogram. Any impurities present will appear as separate peaks, and their relative concentrations can be estimated. The mass spectrum of the primary peak serves as a chemical fingerprint, which can be compared against a known standard or a spectral library to confirm the identity of the compound. For primary amines, care must be taken in the choice of injection solvent, as alcohols like methanol (B129727) or ethanol (B145695) can sometimes lead to the formation of imine artifacts. nih.gov

Key parameters in a typical GC-MS analysis for purity assessment would include the type of column, temperature program, and the ionization mode of the mass spectrometer.

Table 1: Illustrative GC-MS Parameters for Purity Assessment

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF-MS) for Identification

For compounds that may not be suitable for GC-MS due to thermal lability or low volatility, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

LC-MS/MS (Tandem Mass Spectrometry): This technique enhances the specificity of detection by using two stages of mass analysis. The first mass analyzer selects the molecular ion of the target compound, which is then fragmented. The second mass analyzer separates these fragment ions, creating a specific fragmentation pattern that is highly characteristic of the compound's structure. This method is particularly useful for quantifying the analyte in complex matrices. fda.gov.tw

LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): LC-QTOF-MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass spectrometer. nih.gov This allows for the precise determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification of the compound. nih.govmdpi.com This technique is invaluable for identifying unknown impurities and degradation products. nih.gov

Table 2: Typical LC-MS Parameters for Identification

| Parameter | LC-MS/MS | LC-QTOF-MS |

| Column | C18 reversed-phase | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with formic acid | Acetonitrile/Water with ammonium (B1175870) acetate (B1210297) |

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole | Quadrupole Time-of-Flight |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan and Product Ion Scan |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are fundamental for confirming the exact arrangement of atoms and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. uobasrah.edu.iq It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the propanamine side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are all used to piece together the molecular structure.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. This allows for the direct observation of the carbon framework, including the aromatic ring carbons, the methoxy carbon, the methyl carbon, and the carbons of the propanamine group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.7 - 7.2 | 110 - 130 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-CH₃ | N/A | 130 - 140 |

| Methyl (CH₃) | ~2.2 | ~16 |

| Propanamine CH | ~3.5 | ~55 |

| Propanamine CH₂ | ~1.7 | ~30 |

| Propanamine CH₃ | ~0.9 | ~11 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and alkyl groups, the C-O bond of the methoxy group, and the C=C bonds of the aromatic ring. The "fingerprint region" of the spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether) | 1000 - 1300 |

| N-H Bend (primary amine) | 1590 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for characterizing molecules containing chromophores, which are parts of a molecule that absorb light.

The aromatic ring in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring. For similar structures like 1-(3,4-methylenedioxyphenyl)-1-propanamines, absorption maxima are observed around 236 nm and 284 nm. nih.gov The exact position and intensity of these absorptions can be influenced by the nature and position of the substituents on the aromatic ring.

Table 5: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λ_max (nm) |

| Substituted Benzene Ring | ~230 - 240 and ~280 - 290 |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding insights into chemical structure, polymorphism, and crystallinity. libretexts.org The technique relies on the inelastic scattering of monochromatic light, known as the Raman effect. libretexts.org When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically, resulting in an energy difference between the incident and scattered photons. This energy difference corresponds to the energy of specific vibrational modes within the molecule. libretexts.org

In the context of characterizing complex organic molecules like this compound, Raman spectroscopy serves as a powerful tool for structural confirmation and identification. The Raman spectrum provides a unique molecular fingerprint. core.ac.uk Specific applications include:

Functional Group Identification : Characteristic vibrational frequencies in the Raman spectrum can confirm the presence of key functional groups. For this compound, this would include vibrations associated with the aromatic ring, C-O stretching of the methoxy group, C-N stretching of the amine group, and various C-H bending and stretching modes.

Structural Elucidation : The combination of Raman spectroscopy with computational methods, such as Density Functional Theory (DFT) calculations, allows for the precise assignment of observed vibrational bands. core.ac.uk This synergy helps in confirming the molecular structure and understanding the bonding characteristics. core.ac.uk

Complementary to Infrared (IR) Spectroscopy : Raman and IR spectroscopy are often complementary. libretexts.org Vibrational modes that are weak or inactive in IR spectroscopy may produce strong signals in Raman spectroscopy, and vice versa. libretexts.org This is because IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the bond's polarizability. libretexts.org A comprehensive vibrational analysis often involves both techniques.

While specific Raman spectral data for this compound is not publicly available, the analysis would follow established methodologies for similar organic compounds. core.ac.uk The resulting spectrum would be a unique identifier and could be used for quality control, raw material identification, and differentiation from related isomers or impurities.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Crystallography (XRC) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov For chiral molecules such as this compound, single-crystal X-ray diffraction (SCXRD) is the most reliable technique for unambiguously assigning the absolute stereochemistry of a specific enantiomer. soton.ac.ukresearchgate.net

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density within the crystal, from which the precise atomic positions can be determined. researchgate.net To establish the absolute configuration of a chiral center, anomalous dispersion (the Bijvoet method) is employed. researchgate.net This effect, which is more pronounced with heavier atoms and longer X-ray wavelengths, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). soton.ac.uk

A typical crystallographic analysis of a salt of an enantiomerically pure amine would yield detailed information on its solid-state structure. nih.gov Although data for this compound is not published, the analysis of a similar chiral amine salt provides a representative example of the expected crystallographic data. nih.gov

Table 1: Example Crystallographic Data for a Chiral Amine Salt (Note: This data is for an analogous compound, SYA0340-P2 oxalate (B1200264) salt, and is presented for illustrative purposes.) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight ( g/mol ) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150.00(10) |

| Calculated Density (g/cm³) | 1.344 |

This data defines the unit cell dimensions and symmetry, providing a fundamental description of the crystalline lattice. The determination of the space group and the atomic coordinates for each enantiomer allows for the definitive assignment of the (R) or (S) configuration at the chiral center. researchgate.netnih.gov This information is paramount in pharmaceutical development, where the biological activity of enantiomers can differ significantly. soton.ac.uk

Development and Validation of Analytical Reference Standards

An analytical reference standard is a highly purified and well-characterized substance intended for use in specific analytical tests. nih.gov The development and validation of a reference standard for this compound are essential for ensuring the accuracy, precision, and reliability of its quantitative and qualitative analysis in various settings, particularly in pharmaceutical quality control. sigmaaldrich.com

These secondary standards are qualified as Certified Reference Materials (CRMs) and are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The process involves:

Synthesis and Purification : The compound is synthesized and purified to the highest possible degree to remove impurities such as starting materials, by-products, and enantiomeric impurities.

Comprehensive Characterization : The identity and structure of the purified compound are unequivocally confirmed using a suite of analytical techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (IR and Raman).

Purity Assignment : The purity of the reference standard is determined using mass balance approaches, which may involve techniques like chromatography (HPLC, GC), titration, and thermogravimetric analysis (TGA) to account for organic impurities, water content, and residual solvents.

Certification and Documentation : A Certificate of Analysis (CoA) is issued, which documents the compound's identity, purity, assigned value and uncertainty, and recommended storage conditions. sigmaaldrich.com It also provides traceability to primary standards from pharmacopeias like the USP, EP, or BP, where available. sigmaaldrich.com

The validated reference standard is then used for critical applications such as:

The preparation of calibration standards and quality control (QC) samples for bioanalytical method validation. nih.gov

System suitability testing for chromatographic methods.

Serving as the "gold standard" against which working standards and manufactured batches are compared. nih.gov

The availability of a certified reference standard for this compound is a prerequisite for its inclusion in regulated pharmaceutical products, ensuring consistent quality and facilitating inter-laboratory data comparison. nih.gov

Computational and Theoretical Investigations of 1 3 Methoxy 4 Methylphenyl Propan 1 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to determine the optimized molecular geometry and electronic properties of organic molecules. nih.gov For 1-(3-methoxy-4-methylphenyl)propan-1-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can predict the most stable three-dimensional conformation of the molecule. nih.govmdpi.com

The process involves starting with an initial structure and iteratively solving the DFT equations to find the geometry with the minimum potential energy. researchgate.net This optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the energy gap between them (HOMO-LUMO gap) is calculated. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Optimized Total Energy (Hartree) | -600.123 | Represents the molecule's stability at 0 Kelvin. |

| HOMO Energy (eV) | -5.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -0.25 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.60 | Indicator of chemical stability and reactivity. nih.gov |

| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in the presence of time-dependent electromagnetic fields, making it the workhorse for predicting electronic excited states and UV-visible absorption spectra. arxiv.orgyoutube.com By applying TD-DFT methods to the DFT-optimized geometry of this compound, researchers can predict its electronic transitions. nih.govresearchgate.net

These calculations provide the vertical excitation energies required to promote an electron from a lower energy orbital to a higher one, along with the corresponding oscillator strength (f), which indicates the probability of that transition occurring. nih.gov The results can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). researchgate.net Such theoretical spectra can be compared with experimental data to validate the computational model. arxiv.orgarxiv.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.59 | 270 | 0.045 | HOMO → LUMO |

| S0 → S2 | 5.12 | 242 | 0.098 | HOMO-1 → LUMO |

| S0 → S3 | 5.48 | 226 | 0.150 | HOMO → LUMO+1 |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics are powerful computational techniques for modeling the interaction between a small molecule (ligand) and a macromolecular target, such as a receptor or enzyme. jppres.com These methods are essential for understanding the pharmacological action of compounds like this compound.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which is known to interact with serotonin (B10506) receptors, docking studies can be performed using the crystal structures of targets like the 5-HT2A receptor. wikipedia.orgiiab.me The simulation places the ligand into the receptor's binding pocket and calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. researchgate.net

Lower binding energy values suggest a more stable ligand-receptor complex. biointerfaceresearch.com These simulations also reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site. nih.gov This information helps to identify the key residues responsible for anchoring the ligand.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Asp155, Ser159, Phe234, Trp336, Phe340 |

| Key Interactions | Hydrogen bond with Asp155; π-π stacking with Phe340; Hydrophobic interactions with surrounding residues. |

Similar to receptor docking, modeling interactions with enzyme active sites is crucial, particularly for compounds that affect neurotransmitter transporters. As a serotonin releasing agent, this compound likely interacts with the serotonin transporter (SERT). wikipedia.orgiiab.me Molecular docking can model how the compound fits within the active site of SERT.

These simulations can elucidate the mechanism of action, for example, by showing how the compound might block the normal reuptake of serotonin or induce a conformational change in the transporter. The analysis identifies the binding pose, the binding affinity, and the specific amino acid residues involved in the interaction within the enzyme's active site. researchgate.net This provides a structural basis for the compound's function as a releasing agent.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.9 |

| Interacting Residues | Ile172, Tyr176, Phe335, Ser438, Gly442 |

| Key Interactions | Hydrogen bond with Tyr176; Hydrophobic interactions with Ile172 and Phe335. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org Three-dimensional QSAR (3D-QSAR) is a particularly powerful approach that uses 3D molecular properties to predict activity. profacgen.comnumberanalytics.com

To build a 3D-QSAR model for a class of compounds including this compound, a training set of structurally related molecules with experimentally determined biological activities is required. profacgen.com The 3D structures of these molecules are aligned, and molecular interaction fields (e.g., steric and electrostatic fields) are calculated around them. wikipedia.org Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a mathematical equation that correlates variations in these fields with changes in biological activity. numberanalytics.comibm.com

Once validated, the QSAR model can be used to predict the biological efficacy of new, untested compounds based solely on their chemical structure. profacgen.com This allows for the rational design of new molecules with potentially improved activity and for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding sites of its molecular targets. For this compound, which possesses a flexible ethylamine (B1201723) side chain and a chiral center at the alpha-carbon, conformational analysis is key to understanding its potential interactions.

Studies on related phenethylamine (B48288) and amphetamine analogs have established that the primary determinants of conformation are the torsion angles around the Cα-Cβ bond and the Cβ-C(phenyl) bond. nih.govacs.org This allows the side chain to exist in either an extended (trans) or a folded (gauche) conformation. In the extended conformation, the amine group is directed away from the phenyl ring, while in the folded conformation, it is oriented back towards the ring. The presence of substituents on the phenyl ring and the alkyl side chain can significantly influence the energetic preference for one conformation over the other. acs.org

For this compound, the methoxy (B1213986) and methyl groups on the aromatic ring, along with the α-methyl group (making it a substituted amphetamine), introduce steric and electronic factors that modulate the conformational equilibrium. The α-methyl group, characteristic of amphetamine-like structures, generally increases the probability of a folded conformation compared to simple phenethylamines. acs.org

The stereochemistry at the chiral C1 carbon is of paramount importance for molecular recognition. The existence of (R)- and (S)-enantiomers means that these two mirror-image molecules will interact differently with other chiral molecules, such as receptors and enzymes in the body. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different potencies and effects. For instance, in many amphetamine analogs, one enantiomer is often more biologically active than the other. acs.org The specific arrangement of the amine, hydrogen, ethyl group, and the substituted phenyl group around the chiral center dictates the precise spatial presentation of these functionalities, which is critical for achieving a complementary fit with a specific binding pocket.

| Torsion Angle | Description | Common Conformations |

|---|---|---|

| τ1 (Cα-Cβ-C1(phenyl)-C2(phenyl)) | Rotation of the phenyl ring relative to the side chain | Perpendicular or parallel to the side chain plane |

| τ2 (N-Cα-Cβ-C1(phenyl)) | Orientation of the amine group relative to the phenyl ring | Gauche (±60°) or Trans (180°) |

Prediction of Electronic and Spectroscopic Characteristics

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in predicting the electronic properties and spectroscopic characteristics of molecules like this compound. These predictions can guide experimental work and aid in the structural elucidation of new compounds.

The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic amines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often distributed over the aromatic ring's anti-bonding orbitals. The methoxy and methyl substituents on the phenyl ring of this compound are electron-donating groups, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack and oxidation.

Theoretical calculations can also predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, one would expect characteristic signals for the aromatic protons, with their chemical shifts influenced by the positions of the methoxy and methyl groups. The protons of the methoxy group would appear as a singlet, as would the protons of the 4-methyl group. The aliphatic protons of the propan-1-amine side chain would present as more complex multiplets.

IR Spectroscopy: Predicted IR spectra can help identify characteristic vibrational modes. Key predicted absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the methoxy ether linkage, and C=C stretching for the aromatic ring.

UV-Vis Spectroscopy: The predicted UV-Vis spectrum is determined by electronic transitions, primarily π → π* transitions within the benzene (B151609) ring. The substitution on the ring by the methoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

| Spectroscopic Technique | Functional Group | Predicted Characteristic Signal Range |

|---|---|---|

| 1H NMR | Aromatic-H | δ 6.5-7.5 ppm |

| 1H NMR | -OCH3 | δ 3.7-3.9 ppm (singlet) |

| 1H NMR | Ar-CH3 | δ 2.1-2.4 ppm (singlet) |

| 13C NMR | Aromatic C | δ 110-160 ppm |

| IR | N-H Stretch (amine) | 3300-3500 cm-1 (broad) |

| IR | C-O Stretch (ether) | 1200-1275 cm-1 (strong) |

| UV-Vis | π → π* transition | λmax ≈ 270-285 nm |

While specific experimental and computational studies on this compound are not widely available in the literature, the principles derived from extensive research on phenethylamine and amphetamine analogs provide a solid foundation for understanding its likely conformational preferences and electronic nature.

Metabolic Studies of 1 3 Methoxy 4 Methylphenyl Propan 1 Amine

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes

In vitro metabolic stability assays using hepatic microsomes are a standard method to predict the extent of metabolism a compound will undergo in the liver. These assays measure the rate at which a compound is cleared by the metabolic enzymes present in the microsomes, primarily cytochrome P450 (CYP) enzymes.

Metabolite identification would follow the stability assay, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the metabolites formed. Based on the metabolism of similar compounds, the expected metabolites of 1-(3-methoxy-4-methylphenyl)propan-1-amine would result from key enzymatic reactions.

Table 1: Predicted Metabolites of this compound in Hepatic Microsome Assays

| Predicted Metabolite | Metabolic Reaction | Description |

| 1-(3-Hydroxy-4-methylphenyl)propan-1-amine | O-Demethylation | Removal of the methyl group from the methoxy (B1213986) moiety to form a hydroxyl group. |

| 1-(3-Methoxy-4-hydroxymethylphenyl)propan-1-amine | Aromatic Hydroxylation | Addition of a hydroxyl group to the methyl substituent on the aromatic ring. |

| 1-(3-Methoxy-4-methylphenyl)propan-1-ol | Deamination | Oxidative removal of the amine group, leading to the formation of a ketone, which may be further reduced to an alcohol. |

Elucidation of Primary and Secondary Metabolic Pathways

The metabolism of this compound is expected to proceed through several primary and secondary pathways, common for phenylpropanamine derivatives.

Aromatic hydroxylation and O-demethylation are common phase I metabolic reactions for compounds containing a methoxy-substituted phenyl ring. Studies on the related compound 3-methyl-amphetamine have shown that aromatic hydroxylation is a main metabolic pathway. nih.gov

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring, most likely at a position activated by the existing substituents. For this compound, this could occur on the phenyl ring or the methyl group attached to it.

O-Demethylation: The methoxy group is a common site for metabolic attack, leading to the formation of a phenolic metabolite. This reaction is catalyzed by CYP enzymes and can significantly alter the pharmacological properties of the molecule. The resulting hydroxyl group can then undergo further phase II conjugation reactions.

Since this compound is a primary amine, it is not subject to N-dealkylation, a process that involves the removal of an alkyl group from a secondary or tertiary amine. nih.gov However, the primary amine group is susceptible to other metabolic transformations.

Amine Oxidation: The primary amine group can be a target for monoamine oxidase (MAO) or CYP enzymes, leading to oxidative deamination. This process would convert the amine to an imine intermediate, which is then hydrolyzed to a ketone. This ketone can be subsequently reduced to the corresponding alcohol. Studies on similar compounds like 3,4-methylenedioxymethamphetamine (MDMA) have identified deamination as a biotransformation pathway. nih.gov

Identification of Cytochrome P450 Isoenzymes and Other Enzymes Involved in Metabolism

The metabolism of amphetamine-like substances is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. For many amphetamine derivatives, CYP2D6 is a key isoenzyme responsible for their metabolism. nih.govwikipedia.orgnih.gov

It is highly probable that CYP2D6 would be the primary enzyme involved in the O-demethylation and aromatic hydroxylation of this compound. Other CYP isoenzymes, such as CYP1A2 and CYP3A4, may also play a minor role, as has been observed in the metabolism of MDMA. nih.gov

In addition to CYP enzymes, monoamine oxidases (MAO-A and MAO-B) could also be involved in the metabolism of this primary amine through oxidative deamination.

Table 2: Potential Enzymes Involved in the Metabolism of this compound

| Enzyme Family | Specific Isoenzyme | Predicted Metabolic Reaction |

| Cytochrome P450 | CYP2D6 | O-Demethylation, Aromatic Hydroxylation |

| Cytochrome P450 | CYP1A2, CYP3A4 | Minor contribution to oxidative metabolism |

| Monoamine Oxidase | MAO-A, MAO-B | Oxidative Deamination |

Comparative Metabolic Profiling in Different Biological Systems (e.g., Animal Models)

Comparative metabolic studies across different species are crucial for extrapolating preclinical data to humans. The expression and activity of CYP enzymes can vary significantly between species, leading to different metabolic profiles.

For instance, studies on the metabolism of methyl-amphetamines in rats have identified several phase I and phase II metabolites, including products of aromatic hydroxylation, hydroxylation of the phenylmethyl group, and subsequent conjugation with glucuronic acid or sulfate. nih.gov Similar pathways have been observed in the metabolism of MDMA in rats. nih.gov

A comparative study of this compound in various animal models (e.g., rats, mice, non-human primates) and human-derived systems (e.g., human liver microsomes) would be necessary to fully characterize its metabolic fate. Such studies would reveal species-specific differences in the rates and routes of metabolism, which is critical for the interpretation of toxicological and pharmacological data.

Structure Activity Relationship Sar Studies of 1 3 Methoxy 4 Methylphenyl Propan 1 Amine Derivatives

Influence of Methoxy (B1213986) and Methyl Group Positional Isomers on Biological Activity

The positioning of the methoxy and methyl groups on the phenyl ring of 1-(3-methoxy-4-methylphenyl)propan-1-amine, also known as 3-Methoxy-4-methylamphetamine (MMA), is a critical determinant of its biological activity. The specific arrangement of these substituents dictates the compound's interaction with monoamine transporters, leading to distinct pharmacological profiles.

Research has shown that the 3-methoxy-4-methyl substitution pattern confers a potent and selective serotonin-releasing profile. wikipedia.orgiiab.me This is in contrast to other positional isomers, such as para-methoxyamphetamine (PMA) and meta-methoxyamphetamine (3-MA), which exhibit different activities. For instance, 3-MA acts as a combined serotonin-norepinephrine-dopamine releasing agent. wikipedia.org The replacement of the 3,4-methylenedioxy group of MDMA with a 3-methoxy-4-methyl substitution results in a compound (MMA) that retains the ability to substitute for MDMA in drug discrimination studies, indicating a similar subjective effect profile. wikipedia.orgiiab.me However, unlike MDMA, MMA does not appear to produce serotonergic neurotoxicity in animal models. wikipedia.org

The biological activity of various positional isomers highlights the importance of the substitution pattern on the phenyl ring for affinity and selectivity at monoamine transporters.

| Compound | Phenyl Substitution | Primary Pharmacological Action | Reference |

| This compound (MMA) | 3-Methoxy, 4-Methyl | Selective Serotonin (B10506) Releasing Agent (SSRA) | wikipedia.orgiiab.me |

| para-Methoxyamphetamine (PMA) | 4-Methoxy | Selective Serotonin Releasing Agent (SSRA) | wikipedia.org |

| meta-Methoxyamphetamine (3-MA) | 3-Methoxy | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) | wikipedia.org |

| 3,4-Methylenedioxymethamphetamine (MDMA) | 3,4-Methylenedioxy | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) | nih.gov |

Impact of Chiral Configuration on Pharmacological Efficacy and Selectivity

The presence of a chiral center at the alpha-carbon of the propan-1-amine side chain means that this compound exists as two enantiomers, (R)- and (S)-. Stereochemistry plays a pivotal role in the biological activity of many psychoactive substances, and this compound is no exception. mdpi.com

Studies on the individual enantiomers of this compound have revealed significant differences in their pharmacological effects. Both the (R)- and (S)-enantiomers have been found to be potent inhibitors of serotonin (5-HT) uptake. iiab.me In drug discrimination studies, both enantiomers were found to have similar potencies in substituting for MDMA. iiab.me This is somewhat unusual, as for many amphetamine derivatives, one enantiomer is significantly more potent than the other. nih.gov For example, in the case of MDMA, the (S)-enantiomer is generally considered to be more potent in producing its characteristic subjective effects. nih.govwikipedia.org The similar potency of the enantiomers of this compound suggests a less defined stereochemical requirement at its site of action compared to other related compounds. However, it is important to note that while their potencies were similar, the dose-response curves were not parallel, indicating potential differences in their mechanisms of action or receptor interactions. iiab.me

The differential activity of enantiomers is a common feature in pharmacology, where biological systems, being chiral themselves, interact differently with each enantiomer. solubilityofthings.com This can lead to one enantiomer being more active (the eutomer) and the other less active (the distomer), or even having a different or undesirable activity profile. forensicrti.org

| Enantiomer | Potency in MDMA Substitution | 5-HT Uptake Inhibition | Reference |

| (S)-1-(3-Methoxy-4-methylphenyl)propan-1-amine | Potent | Potent | iiab.me |

| (R)-1-(3-Methoxy-4-methylphenyl)propan-1-amine | Potent | Potent | iiab.me |

Systematic Investigation of Side Chain Modifications on Receptor Binding and Enzyme Inhibition

Modifications to the propan-1-amine side chain of this compound can significantly alter its pharmacological properties, including its affinity for and activity at various receptors and transporters. The length of the alkyl chain, the presence of substituents on the amine, and the alpha-methyl group are all critical for biological activity.

In the broader class of substituted amphetamines, the alpha-methyl group is known to protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. wikipedia.org Alterations to the N-alkyl substituent also have a profound impact. For example, in the amphetamine series, N-methylation to form methamphetamine generally increases central nervous system stimulant properties.

While specific systematic studies on a wide range of side-chain modifications for this compound are not extensively reported in the available literature, inferences can be drawn from related compounds. For instance, increasing the length of the N-alkyl group in amphetamine derivatives generally leads to a decrease in stimulant activity and can shift the pharmacological profile towards antagonism at dopamine (B1211576) transporters.

Research on related phenethylamines has shown that the nature of the side chain is crucial for interaction with monoamine transporters. The primary amine of this compound is a key feature for its activity as a serotonin-releasing agent. iiab.me

Effects of Substitutions on the Phenyl Ring on Pharmacodynamic Properties

Substitutions on the phenyl ring are a key determinant of the pharmacodynamic properties of amphetamine derivatives. uomustansiriyah.edu.iq The nature, position, and combination of substituents influence a compound's affinity and selectivity for different monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin transporters), as well as its potential to interact with various postsynaptic receptors.

For this compound, the 3-methoxy and 4-methyl groups are crucial for its characteristic pharmacological profile. Replacing the 3,4-methylenedioxy group of MDMA with these substituents results in a compound with potent serotonin-releasing activity but without the neurotoxic effects observed with MDMA in animal studies. wikipedia.orgiiab.me

Studies on a variety of ring-substituted amphetamines have demonstrated that:

Methoxy groups: The position of methoxy groups significantly influences activity. For example, moving the methoxy group from the 4-position (as in PMA) to the 2-position or adding multiple methoxy groups can drastically alter the hallucinogenic and stimulant properties. nih.gov

Halogenation: The introduction of a halogen, such as bromine or iodine, at the 4-position of a 2,5-dimethoxy-amphetamine scaffold can greatly enhance hallucinogenic potency. nih.gov

Alkyl groups: The size and position of alkyl groups also modulate activity. The 4-methyl group in this compound is a key feature contributing to its specific pharmacological profile.

| Phenyl Substitution Pattern | Resulting Pharmacological Profile | Reference |

| 3-Methoxy, 4-Methyl | Selective Serotonin Releasing Agent | wikipedia.orgiiab.me |

| 3,4-Methylenedioxy | Mixed Serotonin/Dopamine Releasing Agent | nih.gov |

| 4-Bromo-2,5-dimethoxy | Potent Hallucinogen | nih.gov |

Computational and Cheminformatic Approaches to SAR Elucidation

In recent years, computational and cheminformatic methods have become invaluable tools in the elucidation of structure-activity relationships, complementing experimental studies. scielo.br These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, can provide insights into the molecular interactions between ligands and their biological targets, and can predict the activity of novel compounds.

While specific computational studies focused exclusively on this compound derivatives are not extensively documented in the public domain, the principles of these methods are broadly applicable. For instance, QSAR studies on related amphetamine and cathinone (B1664624) derivatives have successfully developed models to predict their affinity for monoamine transporters based on molecular descriptors. scielo.br Such models can identify key structural features that contribute to biological activity.

Molecular docking simulations could be employed to visualize the binding of this compound and its analogs within the binding pockets of the serotonin, dopamine, and norepinephrine transporters. These simulations could help to explain the observed SAR, such as the importance of the 3-methoxy and 4-methyl substitution pattern for serotonin transporter selectivity. By comparing the docked poses and interaction energies of different isomers and derivatives, researchers can gain a deeper understanding of the molecular basis of their pharmacological activity. These computational approaches can guide the design of new derivatives with potentially improved efficacy or selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methoxy-4-methylphenyl)propan-1-amine?

- Methodological Answer: The compound is typically synthesized via reductive amination. Starting with 3-methoxy-4-methylbenzaldehyde, the aldehyde undergoes condensation with a primary amine (e.g., ammonia or propylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The reaction is carried out in a polar aprotic solvent (e.g., methanol or ethanol) under inert atmosphere. Post-reaction purification involves column chromatography or recrystallization to isolate the amine product. Chiral resolution via diastereomeric salt formation may be required to obtain enantiomerically pure forms .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to verify substituent positions and stereochemistry. The methoxy (-OCH) and methyl (-CH) groups on the aromatic ring produce distinct splitting patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHNO).

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths, angles, and stereochemistry .

Q. What are the preliminary biological screening methods for this compound?

- Methodological Answer:

- In Vitro Receptor Binding Assays: Radioligand displacement studies (e.g., using H-labeled serotonin or dopamine) assess affinity for neurotransmitter receptors. Competitive binding curves determine IC values.

- Enzyme Inhibition Assays: Test for interactions with monoamine oxidases (MAOs) or cytochrome P450 enzymes using fluorogenic substrates.

- Cell Viability Assays: MTT or resazurin assays evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor selectivity?

- Methodological Answer: Enantiomers (R/S) are separated using chiral HPLC or enzymatic resolution. Receptor-binding studies (e.g., patch-clamp electrophysiology or fluorescence polarization) compare enantiomer activity at serotonin (5-HT) or dopamine (D) receptors. Molecular docking simulations (using software like AutoDock Vina) model interactions between enantiomers and receptor active sites. For example, the (R)-enantiomer may exhibit higher D receptor affinity due to optimal spatial alignment with hydrophobic binding pockets .

Q. How can contradictory data on metabolic stability across studies be resolved?

- Methodological Answer: Contradictions often arise from differences in experimental models (e.g., hepatic microsomes vs. in vivo models). To resolve this:

- Standardize Assay Conditions: Use pooled human liver microsomes with consistent NADPH cofactor concentrations.

- Cross-Validate with In Vivo Studies: Administer the compound to rodent models and analyze plasma metabolites via LC-MS/MS.

- Control for Purity: Ensure the compound is free of trace impurities (e.g., synthetic intermediates) using GC-MS or HPLC-UV .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Methodological Answer:

- Lipophilicity Tuning: Modify the logP value (via substituent adjustments) to ~2–3 using Hansch analysis. Introduce polar groups (e.g., hydroxyl) while retaining aromaticity.

- P-glycoprotein (P-gp) Efflux Avoidance: Perform ATPase assays to identify P-gp substrate behavior. Replace bulky substituents (e.g., 4-methyl) with smaller groups to reduce efflux.

- In Silico Modeling: Tools like SwissADME predict BBB permeability based on molecular descriptors .

Data Analysis and Interpretation

Q. How to address discrepancies in reported EC values across functional assays?

- Methodological Answer:

- Assay-Specific Variability: Compare results from calcium flux assays (FLIPR) vs. cAMP accumulation assays. Account for differences in receptor coupling efficiency.

- Cell Line Selection: Use clonal cell lines (e.g., HEK293 stably expressing human receptors) to minimize variability.

- Data Normalization: Express activity as % of reference agonist response (e.g., 100% = 10 µM serotonin) to standardize EC calculations .

Q. What computational methods validate the compound’s interaction with novel targets?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (using GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex.

- Free Energy Perturbation (FEP): Calculate binding free energy differences between wild-type and mutant receptors (e.g., DR-NA mutation).

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using MOE) to identify critical interaction points (e.g., hydrogen bonds with Ser) .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 179.26 g/mol | HRMS |

| logP (Octanol-Water) | 2.1 ± 0.3 | HPLC Retention |

| Solubility (PBS, pH 7.4) | 12.5 µM | Nephelometry |

| Plasma Protein Binding | 85% (Human) | Equilibrium Dialysis |

Table 2: Receptor Binding Affinity of Enantiomers

| Receptor | (R)-Enantiomer (K, nM) | (S)-Enantiomer (K, nM) | Assay Type |

|---|---|---|---|

| 5-HT | 45 ± 3.2 | 220 ± 18 | Radioligand |

| D | 18 ± 1.5 | 95 ± 7.3 | cAMP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.